![molecular formula C6H10N2O2 B7968901 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one](/img/structure/B7968901.png)
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one
Overview
Description
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one is a useful research compound. Its molecular formula is C6H10N2O2 and its molecular weight is 142.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antihypertensive Activity : A series of compounds including 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally similar to 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one, were synthesized and tested for their antihypertensive properties. These compounds showed potential as antihypertensive agents in rats, with variations in activity depending on the specific substitutions made on the compound (Caroon et al., 1981).
Effects on Neural Ca-Uptake and Memory : Certain derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one were found to inhibit neural Ca-uptake and protect against brain edema and memory deficits induced by triethyltin chloride in rats. These compounds also showed potential in treating learning and memory deficits, possibly due to their effects on intracellular Ca2+ and Na+ movements (Tóth et al., 1997).
Antibacterial and Antifungal Applications : Some 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been identified as potent soluble epoxide hydrolase inhibitors with potential applications in treating chronic kidney diseases. These compounds showed effectiveness when administered orally in animal models (Kato et al., 2014).
Synthesis and Structural Studies : Various studies have been conducted on the synthesis of spirocyclic compounds related to 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one, exploring their structures and properties. These include studies on the synthesis of bispiroheterocyclic systems as antimicrobial agents and the structural analysis of related compounds (Al-Ahmadi, 1996).
Tautomerism Studies : Research on 2-(pyridine-2-yl)-1,3-diazaspiro[4.4]non-1-en-4-one, a compound related to 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one, investigated its tautomerism both in solution and solid states. This research provides insights into the structural dynamics of such compounds (Šimůnek et al., 2017).
properties
IUPAC Name |
3-oxa-1,7-diazaspiro[4.4]nonan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-8-6(4-10-5)1-2-7-3-6/h7H,1-4H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMHCFJLIMETNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12COC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxa-1,7-diazaspiro[4.4]nonan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



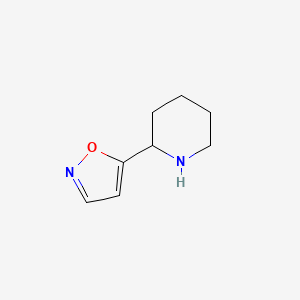

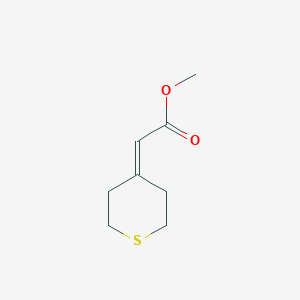
![tert-Butyl 3-amino-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B7968848.png)
![2-[2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid](/img/structure/B7968857.png)

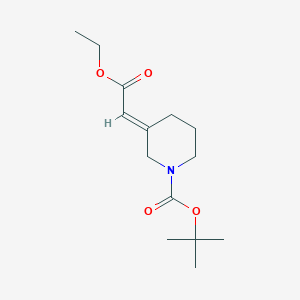
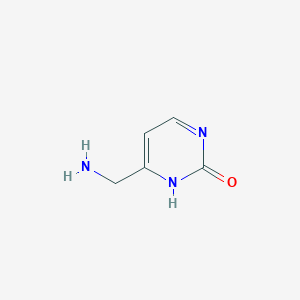
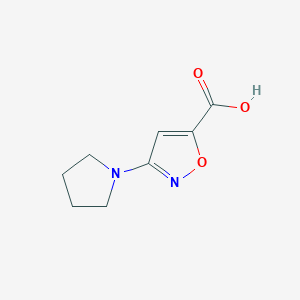
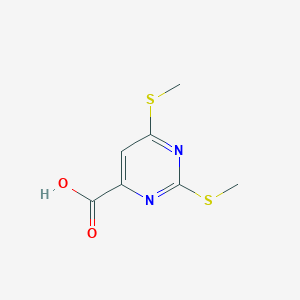
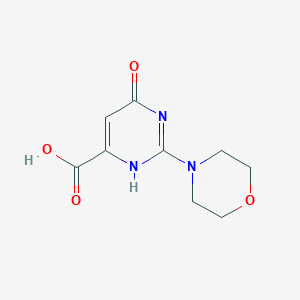

![2-Methylpyrazolo[1,5-a]pyridin-5-amine](/img/structure/B7968908.png)
